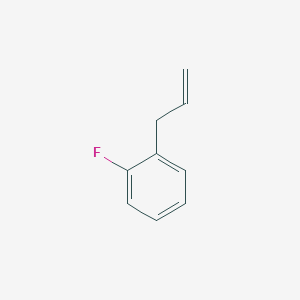

3-(2-Fluorophenyl)-1-propene

Description

Significance of Fluorinated Allylic Systems in Advanced Organic Synthesis and Medicinal Chemistry Building Blocks

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. rsc.orgrsc.org Fluorinated allylic systems, in particular, are prized in advanced organic synthesis and medicinal chemistry for several reasons. The presence of a fluorine atom can enhance the metabolic stability of a drug molecule, increase its binding affinity to target enzymes or receptors, and improve its pharmacokinetic profile. rsc.org

Recent research has focused on developing new synthetic methods to create fluorinated scaffolds for use as building blocks in drug discovery. diva-portal.org These methods often utilize allylic substrates due to their versatile reactivity. diva-portal.org For instance, -sigmatropic rearrangements of fluorinated allyl systems have emerged as a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. chimia.ch Furthermore, the stereocontrolled introduction of fluorine into molecules is a key area of development for creating drugs with enhanced bioactivity. rsc.org The synthesis of chiral fluorinated amino acids and 1,2-fluorohydrins are recent examples of the progress in this field. rsc.orgresearchgate.net

The electronic effects of fluorine in these systems are also significant. The high electronegativity of fluorine can influence the reactivity of the adjacent double bond, making it more susceptible to certain types of reactions. This unique reactivity has been harnessed in various catalytic processes to synthesize complex fluorinated molecules. rsc.org

Strategic Importance of Phenyl-Substituted Propenes as Versatile Synthetic Intermediates

Phenyl-substituted propenes are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of valuable products, including pharmaceuticals and materials. The phenyl group can be readily modified with various functional groups, and the propene unit offers a site for diverse chemical transformations such as oxidation, reduction, and addition reactions.

In medicinal chemistry, the phenylpropene scaffold is found in numerous bioactive compounds. For example, substituted phenyl groups have been shown to improve the pharmacokinetic profile and anti-inflammatory effects of certain enzyme inhibitors. nih.gov The strategic placement of substituents on the phenyl ring is a key strategy in drug design to optimize potency and metabolic stability. rsc.org The 2-phenethylamine moiety, a related structure, is a fundamental component of many neurologically active compounds. mdpi.com

The combination of a phenyl ring and a propene chain allows for the construction of complex molecular architectures. For instance, phenyl-substituted propenes can be used in the synthesis of heterocyclic compounds, which are prevalent in many drug molecules. iucr.org The epoxidation of phenyl-substituted propenes is another important transformation that provides access to valuable intermediates. nih.gov

The specific substitution pattern on the phenyl ring is critical. For instance, ortho-substituted phenyl rings have unique properties that are being explored as bioisosteres in medicinal chemistry to enhance water solubility and metabolic stability. chemrxiv.org The development of synthetic methods to selectively prepare different isomers of substituted phenyl ethers and phenols is an active area of research. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEOGDXJDCCGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596259 | |

| Record name | 1-Fluoro-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56314-65-9 | |

| Record name | 1-Fluoro-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Organic Chemistry and Reactivity of 3 2 Fluorophenyl 1 Propene

Olefinic Reactivity: Electrophilic Addition Pathways

The defining feature of 3-(2-Fluorophenyl)-1-propene's reactivity is its carbon-carbon double bond, which serves as a site of high electron density, making it susceptible to attack by electrophiles. savemyexams.com Electrophilic addition reactions proceed via a two-step mechanism. libretexts.org In the initial step, the π electrons of the alkene attack an electrophile (E+), leading to the formation of a carbocation intermediate. libretexts.org This is followed by the rapid attack of a nucleophile (Nu-) on the carbocation to yield the final addition product. libretexts.org

The regioselectivity of this addition to the unsymmetrical double bond is generally governed by Markovnikov's rule. chemguide.co.uklibretexts.org This rule posits that the electrophile (often a proton) will add to the carbon atom of the double bond that bears the greater number of hydrogen atoms. chemguide.co.uk This preference is rooted in the formation of the more stable carbocation intermediate. byjus.comyoutube.com In the case of this compound, protonation of the terminal carbon (C1) results in a secondary carbocation at C2, which is also a benzylic carbocation. This benzylic carbocation is significantly stabilized by resonance, with the positive charge delocalized into the attached phenyl ring. masterorganicchemistry.com

Conversely, protonation at the internal carbon (C2) would lead to a primary carbocation at C1, which is considerably less stable and therefore, this pathway is kinetically disfavored. byjus.com Consequently, the subsequent nucleophilic attack occurs predominantly at the C2 position, leading to the Markovnikov product.

Table 1: Regioselectivity in the Electrophilic Addition to this compound

| Reactant | Electrophile (E+) | Intermediate Carbocation | Major Product |

|---|---|---|---|

| This compound | H⁺ | Secondary, benzylic carbocation | 2-substituted product (Markovnikov) |

While Markovnikov addition is the major pathway, anti-Markovnikov products can be formed under specific conditions, such as radical addition of HBr in the presence of peroxides. libretexts.org

Fluorine's Influence on Reactivity and Electron Distribution

The presence of a fluorine atom at the ortho position of the phenyl ring profoundly influences the electronic properties and reactivity of this compound. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. nih.gov However, it can also participate in a positive mesomeric or resonance effect (+M) by donating its lone pair electrons to the aromatic system. nih.gov

The strong inductive effect of the ortho-fluorine atom withdraws electron density from the aromatic ring and, by extension, from the allylic system. This electron withdrawal has a dual effect on nucleophilic attack. In the context of electrophilic addition, the fluorine atom destabilizes the benzylic carbocation intermediate formed during the reaction. libretexts.org An electron-withdrawing group adjacent to a carbocationic center increases its electron deficiency, thereby raising its energy and making it less stable. masterorganicchemistry.comlibretexts.org

This destabilization of the carbocation intermediate can slow down the rate of electrophilic addition compared to an unsubstituted allylbenzene (B44316). However, the regioselectivity for the benzylic position is maintained because the alternative primary carbocation is even more destabilized.

Computational studies on similar systems have shown that an α-fluorine atom can stabilize a carbocation, although this effect is generally weaker than that of other groups like α-thiomethyl. The net influence of the ortho-fluoro substituent is a complex interplay of these effects, which modulates the energy of the intermediates and transition states in reactions involving the propene side chain.

Halogen Substitution Reactions (Nucleophilic Substitution)

The allylic position (C3) of this compound can undergo nucleophilic substitution reactions, although this is less common than reactions at the double bond. These reactions can proceed through either an SN1 or SN2 mechanism. organic-chemistry.orgyoutube.com

An SN1 reaction would involve the formation of an allylic carbocation, which is resonance-stabilized. The ortho-fluoro group would influence the stability of this carbocation as discussed previously. An SN2 reaction would involve a backside attack by a nucleophile at the C3 position, with a concerted displacement of a leaving group. organic-chemistry.org The steric hindrance from the ortho-substituted phenyl ring might slightly impede the rate of an SN2 reaction.

Furthermore, radical halogenation can occur at the allylic position under specific conditions, such as with N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.org This reaction is favored because the resulting allylic radical is resonance-stabilized. libretexts.org

Redox Transformations

The double bond of this compound is susceptible to oxidation. A common transformation is epoxidation, which involves the addition of an oxygen atom across the double bond to form an epoxide (an oxirane ring). This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).

Studies on analogous allylbenzenes have shown that epoxidation at the allylic double bond is a known metabolic pathway in biological systems and can be achieved synthetically. nih.gov The resulting epoxide, 2-(2-fluorobenzyl)oxirane, is a valuable synthetic intermediate.

The epoxide can subsequently be opened under acidic or basic conditions to form a diol. Further oxidation of the corresponding secondary alcohol, if formed, can lead to a ketone. Alternatively, oxidative cleavage of the double bond using reagents like ozone (O₃) followed by a reductive or oxidative workup can yield aldehydes or carboxylic acids, respectively.

Table 2: Common Redox Transformations of this compound

| Reaction Type | Reagent(s) | Primary Product |

|---|---|---|

| Epoxidation | m-CPBA | 2-(2-fluorobenzyl)oxirane |

| Dihydroxylation | OsO₄, NMO | 3-(2-Fluorophenyl)propane-1,2-diol |

Reduction of the Carbon-Carbon Double Bond

The reduction of the terminal carbon-carbon double bond in this compound to yield 1-fluoro-2-propylbenzene is a chemically significant transformation. This process, formally a hydrogenation, converts the unsaturated allyl group into a saturated propyl group. The most prevalent and industrially scalable method for this reduction is catalytic hydrogenation. libretexts.orglibretexts.org

The generally accepted mechanism for catalytic hydrogenation involves several steps:

Adsorption: Both molecular hydrogen and the alkene, this compound, are adsorbed onto the surface of the metal catalyst. libretexts.org

H-H Bond Cleavage: The catalyst weakens and cleaves the H-H bond, forming metal-hydride bonds on the surface. libretexts.org

Hydrogen Transfer: Two hydrogen atoms are sequentially transferred from the metal surface to the two carbons of the double bond. This typically occurs with syn-stereochemistry, meaning both hydrogens add to the same face of the double bond. libretexts.orgyoutube.com

Desorption: The resulting saturated alkane, 1-fluoro-2-propylbenzene, is more weakly adsorbed and desorbs from the catalyst surface, freeing the active site for another catalytic cycle. libretexts.org

Commonly employed catalysts for this type of reaction are finely divided metals, often supported on an inert material like carbon to maximize surface area. tcichemicals.com

Interactive Table: Common Catalysts for Alkene Hydrogenation

| Catalyst | Common Form | Typical Solvent | Notes |

| Palladium | 10% Pd on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate | Highly active and widely used for general-purpose hydrogenations at low pressure and temperature. |

| Platinum | Platinum(IV) oxide (PtO₂, Adams' catalyst) | Acetic Acid, Ethanol | The PtO₂ is reduced in situ by H₂ to form finely divided platinum metal. Effective for a wide range of substrates. libretexts.org |

| Nickel | Raney Nickel (Ra-Ni) | Ethanol | A finely divided, porous nickel catalyst, often used for industrial-scale hydrogenations, sometimes requiring higher pressures and temperatures. libretexts.org |

While specific studies detailing the reduction of this compound are not prevalent in the literature, its behavior is expected to be analogous to that of other simple terminal alkenes and its non-fluorinated parent compound, allylbenzene. The reaction is anticipated to proceed efficiently under standard catalytic hydrogenation conditions to furnish 1-fluoro-2-propylbenzene. The ortho-fluoro substituent is not expected to interfere with the hydrogenation of the remote double bond and is stable under these reaction conditions.

Stereospecific Isomerization Reactions

The isomerization of this compound involves the migration of the carbon-carbon double bond from the terminal position (prop-1-ene) to an internal position (prop-2-ene), yielding the thermodynamically more stable (E)- and (Z)-1-(2-Fluorophenyl)-1-propene. This increased stability arises from the formation of a conjugated system where the π-electrons of the double bond are delocalized with the π-system of the aromatic ring.

This transformation is not typically spontaneous and requires a catalyst. The reaction can be promoted by strong bases or various transition metal complexes. researchgate.netuoregon.edu The non-fluorinated analog, allylbenzene, is a classic substrate for studying this type of isomerization. wikipedia.org

Base-Catalyzed Isomerization: Strong bases, such as potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), can facilitate the isomerization. semanticscholar.org The mechanism involves the abstraction of a proton from the carbon adjacent to both the phenyl ring and the double bond (the benzylic position), forming a resonance-stabilized allylic anion. Reprotonation of this intermediate at the terminal carbon leads to the formation of the internal, conjugated alkene. semanticscholar.org This process generally favors the formation of the thermodynamically more stable (E)-isomer. semanticscholar.org

Transition Metal-Catalyzed Isomerization: A wide array of transition metal catalysts, including those based on cobalt, nickel, ruthenium, and palladium, are effective for allylbenzene isomerization. uoregon.edunih.govdocksci.com These reactions often proceed under milder conditions than base-catalyzed methods. The mechanisms can vary but frequently involve the formation of a metal-hydride species which adds to the alkene, followed by a β-hydride elimination to release the isomerized product. uoregon.edu

Recent research has focused on developing catalysts that can stereospecifically control the isomerization to favor the less stable (Z)-isomer. For example, a high-spin cobalt(I) complex has been reported to convert allylbenzenes to Z-2-alkenes with high regioselectivity and stereoselectivity through a π-allyl mechanism. nih.gov The electronic nature of substituents on the phenyl ring can influence the reaction rate; electron-donating groups tend to accelerate the isomerization, while electron-withdrawing groups can slow it down. nih.gov The ortho-fluoro group on this compound, being weakly electron-withdrawing, might slightly decrease the rate of isomerization compared to unsubstituted allylbenzene.

Interactive Table: Examples of Catalytic Systems for Allylbenzene Isomerization

| Catalyst System | Conditions | Predominant Product | Reference |

| Potassium tert-butoxide | DMSO, high temperature | (E)-1-Phenylpropene | semanticscholar.org |

| Cobalt(I) β-dialdiminate | Benzene, room temperature | (Z)-1-Phenylpropene | nih.gov |

| RuCl₃(AsPh₃)₂·MeOH | Solvent-free, elevated temperature | (E)-Anethole (from Estragole) | docksci.com |

| Palladium(II) chloride | Acetic acid | (E)-1-Phenylpropene | semanticscholar.org |

Advanced Computational and Theoretical Studies of 3 2 Fluorophenyl 1 Propene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties and reactivity. A typical DFT study of a molecule like 3-(2-Fluorophenyl)-1-propene would involve the following analyses.

Molecular Geometry Optimization and Conformer Analysis

This analysis would determine the most stable three-dimensional arrangement of atoms in the this compound molecule. By rotating the phenyl and propenyl groups, different conformers (spatial isomers) can be identified. Computational calculations would then optimize the geometry of each conformer to find the lowest energy, and therefore most stable, structures. This would provide precise bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. documentsdelivered.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A study on this compound would calculate these energies and map the spatial distribution of these orbitals to predict sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP surface of this compound would show regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack), providing insights into its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer between orbitals and the delocalization of electron density. For this compound, NBO analysis would quantify the interactions between the filled and vacant orbitals, revealing the nature of the covalent bonds and any hyperconjugative or resonance effects that contribute to its stability.

Quantum Reactivity Descriptors and Fukui Functions

Quantum reactivity descriptors, derived from DFT, provide quantitative measures of a molecule's reactivity. Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. An analysis of this compound would involve calculating these functions to pinpoint which atoms are most likely to participate in chemical reactions.

Simulation of Spectroscopic Properties

Computational methods can also be used to simulate various spectroscopic properties of a molecule. For this compound, these simulations would predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results.

Vibrational Spectra Prediction and Assignment (FT-IR, FT-Raman)

Detailed computational predictions and assignments for the Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of this compound are not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (¹H, ¹³C Isotropic Shielding)

Specific studies containing calculated ¹H and ¹³C NMR chemical shifts and isotropic shielding values for this compound could not be found.

Mechanistic Investigations through Computational Modeling

There is no available research focused on the computational modeling of reaction mechanisms involving this compound.

Applications of 3 2 Fluorophenyl 1 Propene in Complex Organic Synthesis

Building Blocks for Diverse Organic Scaffolds

The term "building blocks" in organic synthesis refers to relatively simple molecules that can be used to construct more complex molecular architectures. 3-(2-Fluorophenyl)-1-propene is an exemplary building block, offering multiple points for chemical modification. The presence of the 2-fluorophenyl group is of particular significance, as the introduction of fluorine can alter properties such as lipophilicity, metabolic stability, and binding affinity of the final compound.

The propene unit of this compound is a versatile functional group that can participate in a wide array of chemical transformations. These include, but are not limited to, addition reactions across the double bond, oxidation, and metathesis. This reactivity allows for the construction of a diverse range of molecular skeletons. For instance, epoxidation of the double bond followed by ring-opening reactions can lead to the formation of functionalized alcohols and ethers. Dihydroxylation can yield diols, which are themselves valuable precursors for further synthetic manipulations.

The combination of the fluorinated aromatic ring and the reactive alkene functionality makes this compound a sought-after starting material for the synthesis of libraries of compounds for drug discovery and agrochemical research. The ability to readily diversify the structure at multiple positions allows for the systematic exploration of structure-activity relationships.

| Reaction Type | Potential Products/Scaffolds |

| Epoxidation | Fluorophenyl-substituted epoxides, diols, amino alcohols |

| Dihydroxylation | Fluorophenyl-substituted vicinal diols |

| Heck Reaction | More complex substituted alkenes |

| Michael Addition | Functionalized fluorophenyl-containing alkanes |

Precursors for Valuable Fluorine-Containing Synthons

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound can be readily converted into a variety of valuable fluorine-containing synthons. For example, oxidative cleavage of the double bond can yield 2-fluorobenzaldehyde (B47322) or 2-fluorobenzoic acid, which are themselves important starting materials for numerous synthetic routes.

Furthermore, hydroboration-oxidation of the terminal alkene can provide 3-(2-fluorophenyl)propan-1-ol, another versatile intermediate. This alcohol can be further oxidized to the corresponding aldehyde or carboxylic acid, or converted to other functional groups such as halides or amines. These transformations generate a toolbox of fluorinated synthons that can be incorporated into more complex target molecules.

| Starting Material | Transformation | Resulting Synthon |

| This compound | Oxidative Cleavage | 2-Fluorobenzaldehyde |

| This compound | Oxidative Cleavage | 2-Fluorobenzoic acid |

| This compound | Hydroboration-Oxidation | 3-(2-Fluorophenyl)propan-1-ol |

Synthesis of Fluorinated Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry, with a large proportion of pharmaceuticals containing at least one heterocyclic ring. The incorporation of fluorine into these rings can significantly enhance their biological activity. This compound is a key precursor for the synthesis of a variety of fluorinated heterocyclic compounds.

Fluorinated piperidines are highly sought-after motifs in drug discovery. nih.govnih.gov While direct cyclization of this compound to a piperidine (B6355638) is not a standard transformation, it serves as a precursor to intermediates that can be used in their synthesis. For example, the derivatization of the propene side chain to introduce nitrogen-containing functional groups can be a key step in the construction of the piperidine ring.

Various synthetic strategies have been developed for the synthesis of fluorinated piperidines, often involving the hydrogenation of fluorinated pyridine (B92270) precursors or the cyclization of appropriately functionalized acyclic amines. sciencedaily.comnih.gov The 2-fluorophenyl group from the starting material can be carried through these synthetic sequences to yield the desired fluorinated piperidine derivatives. The presence and position of the fluorine atom can influence the basicity and conformational preferences of the resulting piperidine ring. nih.gov

| Synthetic Approach | Key Features |

| Hydrogenation of Fluoropyridines | Utilizes readily available fluorinated pyridines. nih.gov |

| Cyclization of Acyclic Precursors | Allows for greater control over substituent placement. |

| Dearomatization-Hydrogenation | A two-step process to produce all-cis-(multi)fluorinated piperidines. nih.gov |

Oxadiazoles are a class of five-membered heterocyclic compounds that are recognized as important pharmacophores. The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often involves the cyclization of acylhydrazides. nih.gov this compound can be converted to 2-fluorobenzoic acid, which can then be transformed into the corresponding acyl hydrazide. This intermediate can subsequently be reacted with various reagents to form the oxadiazole ring.

Alternatively, 2-fluorobenzaldehyde, also derivable from this compound, can be used to prepare N-acylhydrazones, which can be oxidatively cyclized to yield 1,3,4-oxadiazoles. The 2-fluorophenyl group is thus incorporated into the final heterocyclic structure. The synthesis of 1,2,4-oxadiazoles can be achieved through the reaction of amidoximes with acylating agents, where the 2-fluorophenyl moiety can be part of either reactant. mdpi.comnih.gov

| Oxadiazole Isomer | General Synthetic Route |

| 1,3,4-Oxadiazole | Cyclization of acylhydrazides or oxidative cyclization of N-acylhydrazones. nih.gov |

| 1,2,4-Oxadiazole | Reaction of amidoximes with acylating agents. mdpi.comnih.gov |

Pyrimidines are six-membered heterocyclic compounds that are central to the structure of nucleic acids and are found in numerous bioactive molecules. A common method for the synthesis of pyrimidine (B1678525) derivatives is the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine (B92328). nih.govderpharmachemica.com

This compound can be readily converted into a chalcone (B49325), which is an α,β-unsaturated ketone, through a Claisen-Schmidt condensation with an appropriate acetophenone. This 2-fluorophenyl-substituted chalcone can then undergo a cyclocondensation reaction with urea, thiourea, or guanidine to furnish the corresponding pyrimidine derivative. derpharmachemica.compnrjournal.com This approach allows for the facile introduction of the 2-fluorophenyl group at a specific position on the pyrimidine ring.

| Reagent | Resulting Pyrimidine Derivative |

| Urea | Pyrimidin-2(1H)-one |

| Thiourea | Pyrimidine-2(1H)-thione |

| Guanidine | Pyrimidin-2-amine rasayanjournal.co.in |

Dihydropyrazoles, also known as pyrazolines, are five-membered nitrogen-containing heterocycles that exhibit a wide range of biological activities. nih.gov A primary route to the synthesis of dihydropyrazoles involves the condensation of an α,β-unsaturated aldehyde or ketone with a hydrazine (B178648) derivative. nih.govnih.gov

As mentioned previously, this compound is a precursor to 2-fluorophenyl-substituted chalcones. These chalcones are ideal substrates for reaction with hydrazines. The reaction proceeds via a Michael addition of the hydrazine to the enone system, followed by an intramolecular cyclization and dehydration to afford the dihydropyrazole ring. This method provides a straightforward and efficient way to synthesize dihydropyrazoles bearing a 2-fluorophenyl substituent. nih.govnih.gov

| Reactants | Product |

| 2-Fluorophenyl-substituted chalcone + Hydrazine | Dihydropyrazole with a 2-fluorophenyl substituent |

Derivatization Strategies for Functional Group Tolerance and Enhanced Reactivity

The synthetic utility of this compound is significantly enhanced through various derivatization strategies that introduce new functional groups, thereby modulating its reactivity and compatibility with a diverse range of reaction conditions. These strategies are crucial for incorporating the 2-fluorophenylpropyl scaffold into more complex molecular architectures. Derivatization of the terminal alkene is the most common approach, leveraging the rich chemistry of carbon-carbon double bonds.

A primary strategy involves the oxidation of the propene side chain. For instance, epoxidation of the double bond using reagents like meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding epoxide. This versatile intermediate can be opened by a variety of nucleophiles to introduce functionalities such as diols, amino alcohols, and ether linkages, demonstrating excellent functional group tolerance. Another key derivatization is hydroboration-oxidation, which leads to the anti-Markovnikov addition of a hydroxyl group, affording 3-(2-fluorophenyl)propan-1-ol. This primary alcohol can be further oxidized to an aldehyde or a carboxylic acid, or used in ether and ester synthesis. Conversely, Markovnikov hydration, typically achieved through acid-catalyzed addition of water or oxymercuration-demercuration, yields the secondary alcohol, 1-(2-fluorophenyl)propan-2-ol.

The double bond also allows for the introduction of halogens. Halogenation with reagents such as N-bromosuccinimide (NBS) or molecular bromine can lead to the formation of di- or monohalogenated derivatives, which are valuable precursors for subsequent cross-coupling and substitution reactions. These halogenated intermediates exhibit enhanced reactivity towards organometallic reagents, facilitating the construction of more complex carbon skeletons.

Furthermore, the allylic position of this compound can be functionalized. Allylic oxidation, using reagents like selenium dioxide, can introduce a hydroxyl group at the carbon adjacent to the double bond, providing another avenue for derivatization.

These derivatization reactions are generally tolerant of the fluorophenyl group, which is relatively robust under many of the conditions employed. The fluorine atom's electron-withdrawing nature can subtly influence the reactivity of the aromatic ring and the propene side chain, a factor that can be exploited in strategic synthetic planning.

Table 1: Derivatization Strategies for this compound

| Reaction Type | Reagent(s) | Product Functional Group | Key Features |

|---|---|---|---|

| Epoxidation | m-CPBA, H₂O₂ | Epoxide | Versatile intermediate for nucleophilic opening |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Primary Alcohol | Anti-Markovnikov selectivity |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O; 2. NaBH₄ | Secondary Alcohol | Markovnikov selectivity |

| Dihydroxylation | OsO₄, NMO or cold, dilute KMnO₄ | Diol | Syn-dihydroxylation |

| Halogenation | Br₂, NBS | Dihalide, Allylic Halide | Precursors for coupling and substitution |

Role in Advanced Catalytic Transformations

This compound serves as a valuable substrate in a variety of advanced catalytic transformations, enabling the efficient synthesis of complex organic molecules. The presence of both a reactive alkene and an electronically modified aromatic ring allows for its participation in several key catalytic cycles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds with high levels of control and efficiency.

One of the most significant applications of this compound in catalysis is in hydroformylation . This process, typically catalyzed by rhodium or cobalt complexes, involves the addition of a formyl group and a hydrogen atom across the double bond. wikipedia.orgnih.gov The reaction can be controlled to selectively produce either the linear or branched aldehyde, 4-(2-fluorophenyl)butanal (B6155247) or 2-methyl-3-(2-fluorophenyl)propanal, respectively. rsc.org These aldehydes are versatile synthetic intermediates that can be readily converted into alcohols, carboxylic acids, and amines. The regioselectivity of the hydroformylation can be tuned by the choice of catalyst and ligands, offering a powerful tool for directing the synthesis towards the desired isomer. scribd.com

Olefin metathesis is another powerful catalytic transformation where this compound can be employed. organic-chemistry.org In cross-metathesis reactions with other alkenes, catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs catalysts, new substituted alkenes can be synthesized. harvard.edusigmaaldrich.com This allows for the facile construction of longer carbon chains and the introduction of various functional groups. Ring-closing metathesis (RCM) of a diene containing the this compound moiety can be used to construct carbocyclic and heterocyclic rings, a common strategy in the synthesis of complex natural products and pharmaceuticals. google.com

Furthermore, this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions . For instance, in a Heck reaction, the alkene can couple with aryl or vinyl halides to form more complex olefinic structures. Wacker-type oxidation, another palladium-catalyzed process, can convert the terminal alkene into a methyl ketone, yielding 1-(2-fluorophenyl)propan-2-one.

The fluorinated aromatic ring can also participate in catalytic C-H activation/functionalization reactions, although this is a more challenging transformation. Under specific catalytic conditions, the C-H bonds ortho to the fluorine atom can be targeted for coupling with various partners, providing a direct route to substituted aromatic compounds without the need for pre-functionalization.

Table 2: Advanced Catalytic Transformations of this compound

| Transformation | Catalyst System | Typical Products | Significance |

|---|---|---|---|

| Hydroformylation | Rh/phosphine or Co complexes | Aldehydes (linear or branched) | Introduction of a formyl group, access to diverse derivatives |

| Olefin Cross-Metathesis | Grubbs' or Hoveyda-Grubbs catalysts (Ru-based) | Substituted Alkenes | C-C bond formation, molecular complexity building |

| Ring-Closing Metathesis | Grubbs' or Hoveyda-Grubbs catalysts (Ru-based) | Carbocycles and Heterocycles | Synthesis of cyclic structures |

| Heck Reaction | Pd(OAc)₂/phosphine ligands | Substituted Alkenes | C-C bond formation with aryl/vinyl halides |

Integration of 3 2 Fluorophenyl 1 Propene and Its Derivatives in Materials Science and Engineering

Design and Synthesis of Specialty Chemicals with Tailored Properties

The 3-(2-Fluorophenyl)-1-propene scaffold serves as a versatile platform for the synthesis of a variety of specialty chemicals, most notably fluorinated chalcones. These 1,3-diaryl-2-propen-1-one derivatives are readily synthesized through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde (B42025) and an acetophenone. mdpi.combohrium.comnih.govorientjchem.orgnih.gov The presence of the fluorine atom on the phenyl ring significantly influences the electronic properties of the resulting chalcone (B49325), enhancing characteristics such as lipophilicity and metabolic stability. mdpi.comnih.gov This tailored electronic nature makes these compounds promising candidates for various applications.

The introduction of fluorine can lead to enhanced biological activities, including antimicrobial, antiviral, and anticancer properties. mdpi.comnih.govnih.gov For instance, certain fluorinated chalcones have demonstrated potent anti-inflammatory activity. researchgate.net The ability to modify the substituents on both aromatic rings of the chalcone structure allows for the fine-tuning of their pharmacological profiles. mdpi.comnih.gov

Below is a table summarizing the synthesis and observed properties of representative fluorinated chalcone derivatives.

| Derivative Name | Synthesis Method | Key Properties | Potential Applications |

| (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one | Claisen-Schmidt condensation | Potent anti-inflammatory activity | Pharmaceuticals |

| Fluorinated 3,4-dihydroxychalcones | Claisen-Schmidt condensation | 5-lipoxygenase inhibition, antiperoxidation activity, in vitro antitumor activities | Pharmaceuticals |

| Various B-ring fluoro-substituted chalcones | Base-catalyzed Claisen-Schmidt condensation | Antimicrobial and antitubercular activity | Antimicrobial agents |

This table is generated based on data from the text and is for illustrative purposes.

Development of Fluorinated Polymers and Composites

The vinyl group in this compound and its derivatives presents an opportunity for polymerization, leading to the development of novel fluorinated polymers. While the direct polymerization of this compound is not extensively documented in the reviewed literature, the polymerization of analogous fluorinated styrenic monomers provides insight into the potential methodologies and resulting polymer properties. fluorine1.ruacs.orgnih.govrsc.org

Radical polymerization is a common method for polymerizing vinyl monomers. For instance, the copolymerization of α-trifluoromethylstyrenes with styrene (B11656) has been achieved through nitroxide-mediated polymerization, a type of controlled radical polymerization. nih.gov This method allows for the incorporation of fluorine-containing units into the polymer backbone, which can significantly alter the material's properties. The presence of fluorine in polymers is known to enhance thermal stability, chemical resistance, and hydrophobicity. rsc.org

Another promising technique is Ring-Opening Metathesis Polymerization (ROMP). While direct ROMP of this compound is not explicitly detailed, ROMP is a powerful tool for polymerizing strained cyclic olefins and can be adapted for various functionalized monomers. researchgate.netbeilstein-journals.orgrsc.orgresearchgate.netchemrxiv.org The development of catalysts with high functional group tolerance makes it conceivable to polymerize derivatives of this compound, potentially leading to polymers with unique architectures and properties.

The table below outlines potential polymerization methods and the expected properties of polymers derived from fluorinated phenylpropenes.

| Polymerization Method | Monomer Type | Potential Polymer Properties |

| Radical Polymerization | Fluorinated styrenic analogs | Enhanced thermal stability, increased hydrophobicity, modified refractive index |

| Ring-Opening Metathesis Polymerization (ROMP) | Strained cyclic derivatives | Well-defined polymer architectures, controlled molecular weight |

This table is illustrative and based on analogous polymer systems.

Advanced Materials for Organic Electronics

The electronic properties imparted by the fluorine atom make derivatives of this compound attractive for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells. The introduction of fluorine into organic semiconducting materials can lower both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This can facilitate electron injection and enhance the material's resistance to oxidative degradation, leading to more stable and efficient devices. rsc.org

Fluorinated chalcones, derived from this compound precursors, have been investigated as sensitizers in dye-sensitized solar cells. mdpi.com The electronegativity of the fluorine atom can enhance electron transfer within the molecule, which is a crucial process for efficient charge generation in photovoltaic devices. mdpi.com

Furthermore, the structural backbone of fluorinated chalcones can be incorporated into larger conjugated molecules or polymers designed to function as electron-transporting or hole-transporting materials in OLEDs. rsc.orgresearchgate.netnih.gov The ability to tune the electronic properties through synthetic modification of the chalcone structure is a key advantage in the design of new materials for organic electronics. mdpi.comnih.gov

The following table summarizes the potential roles and advantages of using this compound derivatives in organic electronic devices.

| Application | Role of Fluorinated Derivative | Key Advantages |

| Organic Solar Cells | Sensitizer | Enhanced electron transfer, improved power conversion efficiency |

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting or hole-transporting material | Lowered HOMO/LUMO levels for better charge injection, increased stability |

This table is based on the potential applications of fluorinated organic materials with similar structural motifs.

Exploration in Nanomaterials and Metamaterials Fabrication

The unique properties of fluorinated compounds, including their tendency for self-assembly, open up possibilities for the use of this compound derivatives in the fabrication of nanomaterials. Fluorinated molecules often exhibit solvophobic interactions, which can drive the formation of well-defined nanostructures in solution. researchgate.netarabjchem.org

While specific examples of nanomaterial fabrication using this compound are not prevalent in the reviewed literature, the self-assembly of chalcone-based organogels demonstrates the potential of this class of molecules to form ordered structures. researchgate.netarabjchem.org The interplay of π-π stacking, van der Waals forces, and intermolecular hydrogen bonding can lead to the formation of three-dimensional networks. researchgate.net

Furthermore, fluorinated precursors are utilized in the synthesis of inorganic nanoparticles. acs.org For instance, fluorinated ligands can be used in the preparation of metal-organic precursors for the chemical vapor deposition of thin films or the synthesis of nanoparticles. acs.org The fluorinated phenylpropene structure could potentially be adapted for such applications. The use of fluorinated surfactants is also a known method for templating the synthesis of hollow silica (B1680970) nanoparticles. jst.vn

The table below outlines potential approaches for utilizing this compound derivatives in nanomaterial fabrication.

| Fabrication Approach | Role of Fluorinated Derivative | Potential Nanostructure |

| Self-Assembly | Molecular building block | Organogels, nanofibers, vesicles |

| Precursor for Inorganic Nanomaterials | Fluorinated ligand | Metal fluoride (B91410) nanoparticles, functionalized silica nanoparticles |

This table represents potential applications based on the properties of similar fluorinated compounds.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 2 Fluorophenyl 1 Propene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For fluorinated compounds like 3-(2-Fluorophenyl)-1-propene, NMR is particularly powerful, allowing for the observation of ¹H, ¹³C, and ¹⁹F nuclei.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F)

While specific, experimentally derived NMR data for this compound is not extensively available in peer-reviewed literature, the expected spectral features can be predicted based on its chemical structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and propenyl moieties. The four protons on the fluorophenyl ring would appear in the aromatic region (typically δ 7.0-7.5 ppm), with their chemical shifts and multiplicities influenced by coupling to each other and to the fluorine atom. The protons of the propene group would include two terminal vinyl protons (=CH₂) and one internal vinyl proton (-CH=), appearing in the alkene region (δ 5.0-6.5 ppm). The allylic protons (-CH₂-) adjacent to the aromatic ring would likely resonate further downfield (δ 3.0-3.5 ppm) due to the influence of both the double bond and the aromatic ring.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum should display nine unique signals, corresponding to the nine carbon atoms in the molecule. The presence of the fluorine atom would introduce C-F coupling, which appears as doublets in the spectrum. walisongo.ac.id The carbon directly bonded to fluorine (C2 of the phenyl ring) would show a large one-bond coupling constant (¹JCF), while other carbons in the ring and potentially the side chain would exhibit smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF). magritek.com This complex splitting pattern is a key feature in the characterization of fluorinated organic compounds. magritek.com

¹⁹F NMR: The ¹⁹F NMR spectrum is a crucial tool for analyzing fluorinated compounds. walisongo.ac.id For this compound, it is expected to show a single resonance, as there is only one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would exhibit fine structure due to coupling with adjacent protons on the aromatic ring, primarily the proton at the C3 position.

Two-Dimensional NMR (COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks connecting the allylic protons to the adjacent vinyl proton, and the internal vinyl proton to the terminal vinyl protons. It would also map the coupling network among the four protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the signals for the allylic protons in the ¹H spectrum would show a cross-peak to the allylic carbon signal in the ¹³C spectrum.

Infrared and Raman Vibrational Spectroscopy (FT-IR, FT-Raman)

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic & Alkene |

| 3000-2850 | C-H Stretch | Allylic (Alkane) |

| 1650-1630 | C=C Stretch | Alkene |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1100 | C-F Stretch | Aryl Fluoride (B91410) |

| 1000-650 | C-H Bend (out-of-plane) | Aromatic & Alkene |

The FT-IR and FT-Raman spectra are complementary. Symmetrical vibrations, like the aromatic ring breathing mode, often give strong signals in Raman spectroscopy, while asymmetrical vibrations and those with a strong dipole moment, such as the C-F stretch, are typically more intense in the IR spectrum. nih.gov

Mass Spectrometry Techniques (GC-MS, HRMS, EI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

EI-MS (Electron Ionization Mass Spectrometry): In EI-MS, the molecule is ionized by a high-energy electron beam, often causing the molecular ion (M⁺˙) to fragment. For this compound (C₉H₉F), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 136. Common fragmentation pathways for similar structures often involve the loss of stable radicals. A prominent fragment might be observed at m/z 95, corresponding to the fluorophenyl cation ([C₆H₄F]⁺), resulting from the cleavage of the bond between the aromatic ring and the allyl group. Another significant fragmentation could be the formation of a tropylium-like ion.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for analyzing volatile compounds like this compound, providing both its retention time (a measure of its volatility and interaction with the GC column) and its mass spectrum for identification.

HRMS (High-Resolution Mass Spectrometry): HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the exact elemental composition of the molecular ion and its fragments. For C₉H₉F, the calculated exact mass of the molecular ion is 136.0688 u. An HRMS measurement confirming this value would provide unambiguous proof of the compound's elemental formula.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. A specific, validated HPLC method for this compound is not documented in the searched literature, but a suitable method can be proposed.

A reversed-phase HPLC method would be appropriate for a molecule of this polarity. A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com The compound would be detected using a UV detector, as the fluorophenyl ring and the propene double bond are strong chromophores that absorb UV light. The wavelength of maximum absorbance (λmax), likely in the 254-280 nm range, would be used for detection to ensure high sensitivity. This method would be effective for assessing the purity of this compound and for quantifying it in various samples.

X-ray Crystallography for Solid-State Structural Elucidation (if applicable for derivatives)

While this compound is a liquid at room temperature, X-ray crystallography can be used to determine the precise three-dimensional structure of solid derivatives. The crystal structure of a related chalcone (B49325), 3-(2-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one , has been reported and provides valuable insight into the solid-state conformation of the 2-fluorophenyl moiety. nih.govresearchgate.net

The analysis revealed that this derivative crystallizes in the orthorhombic system with the space group Pbca. nih.govresearchgate.net The dihedral angle between the 2-fluorophenyl ring and the methoxyphenyl ring was found to be 31.99 (2)°. nih.govresearchgate.net In the crystal structure, molecules are linked into one-dimensional chains by weak intermolecular C-H···O hydrogen bonds. nih.govresearchgate.net Such data provides definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₆H₁₃FO₂ |

| Formula Weight | 256.26 |

| Temperature (K) | 298 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.4511 (6) |

| b (Å) | 11.0541 (8) |

| c (Å) | 31.031 (3) |

| Volume (ų) | 2555.9 (3) |

| Z | 8 |

| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.117 |

Future Research Directions and Emerging Trends for 3 2 Fluorophenyl 1 Propene

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of allylic fluorides, including structures like 3-(2-fluorophenyl)-1-propene, is a key area of research, with a significant focus on developing catalytic systems that offer high levels of control over selectivity (regio-, diastereo-, and enantioselectivity) and efficiency. researchgate.netcas.cn Transition-metal catalysis has been pivotal in expanding the scope of C-F bond-forming reactions under mild conditions. mdpi.com

Recent advancements have moved beyond traditional methods, which often required harsh reagents, toward more sophisticated catalytic approaches. researchgate.net For instance, palladium-catalyzed asymmetric fluorination of allylic chlorides has been achieved with high enantioselectivity using a Pd(0) catalyst and a Trost bisphosphine ligand. ucla.eduacs.org This method represents a significant step forward in producing highly enantioenriched cyclic allylic fluorides. Iridium-catalyzed allylic fluorination has also emerged as a powerful tool, utilizing reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) to afford branched allylic fluorides with excellent regioselectivity. nih.govorganic-chemistry.org

Future work in this area will likely concentrate on:

Expanding Catalyst Scope: Developing new catalysts based on earth-abundant metals to replace precious metals like palladium and iridium, enhancing the cost-effectiveness and sustainability of the syntheses.

Ligand Design: Creating novel chiral ligands that can induce higher levels of stereoselectivity for acyclic substrates like this compound, which remain a significant challenge.

Fluoride (B91410) Source Innovation: Exploring new nucleophilic fluoride sources that are safer, easier to handle, and more reactive under milder conditions. researchgate.net The development of catalytic, redox-neutral fluorination protocols that minimize stoichiometric reagents is a key priority. mdpi.com

Overview of Modern Catalytic Systems for Allylic Fluorination

| Catalyst System | Fluoride Source | Key Advantages | Reference |

|---|---|---|---|

| Palladium(0) / Trost Bisphosphine Ligand | AgF | High enantioselectivity for cyclic allylic chlorides; mild reaction conditions. | ucla.eduacs.org |

| Iridium / Chiral Ligands | Et₃N·3HF | Excellent regioselectivity for branched allylic fluorides; good functional group tolerance. | nih.govorganic-chemistry.org |

| Rhodium / Chiral Diene Ligands | Et₃N·3HF | Asymmetric synthesis of 1,2-disubstituted allylic fluorides from MBH adducts. | nih.gov |

| Copper-based Catalysts | Et₃N·3HF | High regioselectivity for internal allylic halides, dependent on substrate functional groups. | researchgate.net |

Computational Design and Predictive Modeling of New Derivatives with Desired Properties

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new organofluorine compounds. By modeling molecules and predicting their properties, researchers can prioritize synthetic targets and gain deeper insight into reaction mechanisms. clemson.edu Techniques like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the absorption and emission wavelengths of fluorophores, guiding the design of new materials for applications such as organic scintillators. clemson.edu

For derivatives of this compound, computational modeling can be employed to:

Predict Physicochemical Properties: Equations of state, such as the GC-SAFT-VR model, can predict the phase behavior and thermophysical properties of fluorinated molecules, which is crucial for material science applications. vanderbilt.edu

Elucidate Reaction Mechanisms: Computational studies can clarify the mechanisms of catalytic fluorination reactions, helping to explain observed selectivity and guide the development of more efficient catalysts. researchgate.net

Design for Bioactivity: By modeling interactions with biological targets, new derivatives can be designed with enhanced binding affinity, metabolic stability, or other desirable pharmacokinetic properties. The impact of fluorination on hydrophobicity, for example, can be quantified through molecular dynamics simulations to better predict a molecule's behavior in a biological system. rsc.org

Virtual Screening: Large libraries of virtual derivatives can be screened for desired electronic or steric properties before committing to costly and time-consuming laboratory synthesis.

Applications of Computational Modeling in Organofluorine Chemistry

| Computational Method | Application Area | Predicted Properties / Insights | Reference |

|---|---|---|---|

| Time-Dependent Density Functional Theory (TD-DFT) | Materials Science | Absorption and emission spectra, guiding design of fluorescent molecules. | clemson.edu |

| GC-SAFT-VR Equation of State | Chemical Engineering | Phase behavior, vapor pressure, and saturated liquid density of fluorinated fluids. | vanderbilt.edu |

| Molecular Dynamics (MD) Simulations | Medicinal Chemistry, Materials Science | Hydration free energy (hydrophobicity), self-assembly behavior, interactions with biological targets. | rsc.orgucl.ac.uk |

| Quantum Mechanics (QM) | Catalysis, Reaction Design | Reaction pathways, transition state energies, catalyst-substrate interactions. | researchgate.net |

Green Chemistry Approaches in Synthesis (e.g., Sustainable Fluorination Methods)

The synthesis of organofluorine compounds has traditionally relied on methods that are often inconsistent with the principles of green chemistry. researchgate.net However, there is a significant and growing interest in developing more sustainable synthetic routes. benthamscience.comdntb.gov.ua This involves the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes.

Key green chemistry trends applicable to the synthesis of this compound and related compounds include:

Safer Fluorinating Agents: A major focus is replacing hazardous reagents like elemental fluorine (F₂) and sulfur tetrafluoride (SF₄) with safer, easier-to-handle alternatives. acsgcipr.org Electrophilic reagents like Selectfluor are bench-stable, crystalline solids that enable selective fluorination under mild conditions with minimal byproduct formation. mdpi.comrsc.org

Greener Solvents and Conditions: Research is exploring the use of water, ionic liquids, or solvent-free conditions to replace volatile organic solvents. researchgate.netbenthamscience.com

Energy-Efficient Synthesis: Microwave-assisted synthesis and photocatalysis are being used to shorten reaction times and reduce energy consumption compared to conventional heating methods. researchgate.netbenthamscience.com

Catalytic Processes: As discussed in section 8.1, the shift from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry, as it reduces waste and improves atom economy. mdpi.com

Comparison of Traditional vs. Green Fluorination Approaches

| Aspect | Traditional Approach | Green Chemistry Approach | Reference |

|---|---|---|---|

| Fluorinating Agent | Elemental Fluorine (F₂), HF, SF₄ (often hazardous, toxic, corrosive) | Selectfluor, NFSI, Et₃N·3HF, KF (safer, easier to handle) | mdpi.comacsgcipr.org |

| Solvents | Volatile Organic Compounds (VOCs) | Water, ionic liquids, or solvent-free reactions | researchgate.netbenthamscience.com |

| Energy Input | Conventional heating (often prolonged) | Microwave irradiation, photocatalysis (rapid, energy-efficient) | researchgate.netbenthamscience.com |

| Reagent Stoichiometry | Often requires stoichiometric or excess reagents | Catalytic amounts of transition metals or organocatalysts | mdpi.com |

Exploration of Self-Assembly and Supramolecular Chemistry with Fluorinated Propene Scaffolds

The incorporation of fluorine into organic molecules can profoundly influence their intermolecular interactions and drive self-assembly into ordered supramolecular structures. rsc.org The high electronegativity and unique nature of the carbon-fluorine bond can lead to specific interactions that are not observed in non-fluorinated analogues. wikipedia.orgrsc.org Fluorinated molecules often exhibit properties like hydrophobicity and lipophobicity, which can be harnessed to create novel materials. researchgate.net

Future research could explore how the this compound scaffold can be used as a building block in supramolecular chemistry:

Formation of Monolayers and Films: Fluorinated molecules can spontaneously organize into single, uniform layers on a substrate. youtube.com These self-assembled monolayers (SAMs) can dramatically alter surface properties, creating highly repellent (hydrophobic and oleophobic) coatings that are resistant to chemical and thermal degradation. youtube.com

Design of Nanostructures: Fluorinated polymers and peptide-polymer conjugates have been shown to self-assemble into complex nanostructures, such as nanotubes. rsc.orgnih.gov The aggregation process is driven by a combination of factors, including the stacking of peptide backbones and interactions involving the fluoropolymer segments. rsc.org

Fluorinated Liquid Crystals: The unique properties of fluorinated groups are also leveraged in the design of liquid crystals for applications in displays and photonics.

Controlled Aggregation: By synthetically modifying the this compound structure, for example by polymerization or by attachment to other functional units, it may be possible to create new amphiphiles that self-assemble into micelles, vesicles, or other complex morphologies in solution. rsc.org

Supramolecular Structures from Fluorinated Scaffolds

| Supramolecular Structure | Driving Force / Principle | Potential Application | Reference |

|---|---|---|---|

| Self-Assembled Monolayers (SAMs) | Spontaneous organization of fluorinated molecules on a surface due to low surface energy. | Water/oil repellent coatings, anti-fogging surfaces, biomedical device coatings. | researchgate.netyoutube.com |

| Nanotubes | Self-assembly of fluorinated polymer-peptide conjugates driven by peptide stacking and fluoropolymer interactions. | Drug delivery, separation technologies, templated synthesis. | rsc.orgnih.gov |

| Micelles / Vesicles | Aggregation of fluorinated amphiphiles in solution to minimize contact between fluorinated segments and the solvent. | Drug carriers, reaction nanoreactors. | rsc.org |

Q & A

[Basic] What are common synthetic routes for 3-(2-Fluorophenyl)-1-propene?

Methodological Answer:

Synthesis of this compound can be adapted from analogous arylpropenes. A typical approach involves coupling a fluorophenyl precursor (e.g., 2-fluorobenzyl chloride) with allyl halides in the presence of a base (e.g., K₂CO₃) in solvents like dichloromethane at ambient conditions . Alternative routes may use Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling reactions. The fluorophenyl group’s electron-withdrawing nature may require adjusted reaction times or temperatures compared to non-fluorinated analogs .

[Basic] What spectroscopic methods are used to characterize this compound?

Methodological Answer:

Characterization involves:

- ¹H/¹³C NMR : To identify proton environments (e.g., vinyl protons at δ 5–6 ppm) and carbon signals influenced by fluorine’s inductive effect .

- FT-IR : Detection of C=C stretching (~1640 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M]⁺ at m/z 150) and fragmentation patterns .

- X-ray Crystallography : For structural confirmation (if crystallized), as seen in fluorophenyl ketone analogs .

[Advanced] How does the fluorine substituent influence reactivity compared to chloro or methyl groups?

Methodological Answer:

The fluorine atom’s electronegativity increases the electrophilicity of the vinyl group, enhancing susceptibility to nucleophilic attack. Compared to chloro analogs (), fluorine’s smaller size and stronger C-F bond reduce steric hindrance but may slow substitution reactions due to decreased leaving-group ability. Computational studies (e.g., DFT) can predict electronic effects, while Hammett constants quantify substituent impacts on reaction rates .

[Advanced] How can reaction conditions be optimized for high-yield synthesis?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of fluorinated intermediates .

- Catalyst Screening : Palladium or nickel catalysts for cross-coupling reactions, with ligands tuned for fluorinated substrates .

- Temperature Control : Lower temperatures (0–25°C) to minimize side reactions like polymerization .

- Purification Techniques : Column chromatography or distillation to isolate the product from halogenated byproducts .

[Basic] What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile vapors .

- Waste Disposal : Segregate halogenated waste for specialized treatment .

- Storage : In airtight containers under inert gas (N₂/Ar) to prevent degradation .

[Advanced] What role does this compound play in medicinal chemistry?

Methodological Answer:

The compound serves as a building block for fluorinated drug candidates. For example:

- Enzyme Inhibitors : The fluorophenyl group mimics phenyl rings in bioactive molecules, enhancing binding affinity via hydrophobic/π-π interactions .

- Probe Molecules : Used in PET imaging due to fluorine-18 isotopic labeling potential .

- Structure-Activity Relationship (SAR) Studies : Modifying the propene chain length or fluorine position alters pharmacokinetic properties .

[Advanced] How can computational methods predict the compound’s properties?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps, dipole moments) and reaction pathways .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., protein binding pockets) .

- QSPR Models : Relate molecular descriptors (e.g., logP, polar surface area) to solubility or toxicity .

[Basic] What are the key physical and chemical properties of this compound?

Methodological Answer:

| Property | Value (Estimated from Analogs) | Source |

|---|---|---|

| Molecular Weight | ~150.17 g/mol | |

| Boiling Point | ~180–200°C | |

| Solubility | Low in water; soluble in DCM | |

| Stability | Sensitive to light/oxidizers |

[Advanced] How can stereochemical outcomes in reactions involving this compound be analyzed?

Methodological Answer:

- Chiral Chromatography : Separate enantiomers using chiral stationary phases .

- Circular Dichroism (CD) : Determine absolute configuration .

- X-ray Diffraction : Resolve crystal structures to confirm stereochemistry, as demonstrated for fluorophenyl ketones .

[Basic] How should researchers design experiments to study this compound’s stability?

Methodological Answer:

- Accelerated Degradation Studies : Expose the compound to heat, light, or humidity and monitor decomposition via HPLC .

- Kinetic Analysis : Measure half-life under varying pH conditions .

- Spectroscopic Monitoring : Track UV/Vis absorbance changes indicative of degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.